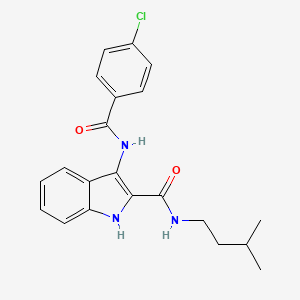

3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

3-[(4-chlorobenzoyl)amino]-N-(3-methylbutyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-13(2)11-12-23-21(27)19-18(16-5-3-4-6-17(16)24-19)25-20(26)14-7-9-15(22)10-8-14/h3-10,13,24H,11-12H2,1-2H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFJQFBCBPLWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the 4-chlorobenzamido Group: This step involves the reaction of the indole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the 4-chlorobenzamido group.

Attachment of the N-isopentyl Group: The final step involves the alkylation of the indole nitrogen with isopentyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

Reduction: The 4-chlorobenzamido group can be reduced to the corresponding amine.

Substitution: The chlorine atom in the 4-chlorobenzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: 4-aminobenzamido derivatives.

Substitution: Various substituted benzamido derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting their activity. The 4-chlorobenzamido group may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The N-isopentyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

3-(Azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide

- Structure : Features a photoactivatable azidomethyl group at the 3-position and a 4-benzoylphenethyl chain on the carboxamide nitrogen.

- Key Differences: The azidomethyl group enables photo-crosslinking applications, unlike the non-reactive 4-chlorobenzamido group in the target compound.

- Biological Relevance : Designed for studying GPCR interactions via photoaffinity labeling, highlighting its utility in structural biology over the target compound’s presumed therapeutic focus .

N-(4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide

- Structure : Incorporates a piperazine ring linked to a 3-chloro-2-methoxyphenyl group and a butyl chain on the carboxamide nitrogen.

- Key Differences: The piperazine moiety introduces basicity and hydrogen-bonding capacity, contrasting with the neutral isopentyl group.

- Synthesis : Prepared via established methods for CNS-targeting agents, suggesting divergent therapeutic applications compared to the target compound .

N-(1,3-Dioxoisoindolin-2-yl)-4-(4-chlorobenzamido)benzamide

- Structure : Contains a phthalimide (1,3-dioxoisoindolin-2-yl) group instead of an indole core.

- Key Differences :

- The phthalimide scaffold confers environmental stability and insecticidal activity, unlike the indole-based target compound.

- Retains the 4-chlorobenzamido group but lacks the isopentyl chain, resulting in a lower molecular weight (MW: ~407 vs. ~435 for the target).

- Activity : Demonstrates potent insecticidal activity (LD₅₀ = 0.70–1.91 μg/fly), emphasizing its agrochemical utility versus the target’s undetermined pharmacological profile .

3-(4-Chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide

- Structure : Substitutes isopentyl with a (1,3,5-trimethylpyrazol-4-yl)methyl group.

- Higher molecular weight (435.9 g/mol) compared to the target compound (estimated MW ~406.9 g/mol) due to the pyrazole substituent .

- Applications : Structural analogs with pyrazole groups are often explored for kinase inhibition, suggesting divergent mechanistic pathways .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural-Activity Relationships (SAR) :

- The 4-chlorobenzamido group is a conserved pharmacophore across multiple compounds, enhancing receptor binding via halogen interactions .

- Branched alkyl chains (e.g., isopentyl) improve lipophilicity, whereas aromatic substituents (e.g., benzoylphenethyl) favor target specificity but reduce bioavailability .

- Synthetic Accessibility :

- Therapeutic Potential: Compounds with photoactivatable groups (e.g., azidomethyl) are tools for mechanistic studies, whereas the target compound’s isopentyl group suggests optimization for in vivo efficacy .

Biological Activity

3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide is a compound belonging to the indole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C17H19ClN2O

- Molecular Weight : 304.8 g/mol

The presence of the indole moiety is significant as indole derivatives are widely recognized for their pharmacological properties.

Indole derivatives, including this compound, exhibit various mechanisms of action:

- Antiviral Activity : Indoles have shown efficacy against several viruses. For example, compounds similar to this indole derivative have demonstrated antiviral effects against RNA and DNA viruses .

- Anticancer Properties : Many indole derivatives act as inhibitors of cancer cell proliferation. The specific compound under review has shown potential in inhibiting tumor growth in preclinical studies .

- Anti-inflammatory Effects : Indoles are known to modulate inflammatory pathways, which can be beneficial in treating chronic inflammatory diseases .

Antiviral Activity

Research indicates that indole derivatives possess significant antiviral properties. For instance, compounds with similar structures have been tested against Coxsackie B virus and exhibited IC50 values ranging from 0.4 to 2.1 μg/mL . This suggests that our compound may also hold promise in antiviral applications.

Anticancer Activity

A study highlighted the anticancer potential of indole derivatives, showing that they can inhibit cell lines associated with various cancers. The compound's structure allows it to interact with cellular pathways involved in cancer progression. For example, it has been noted that certain indoles can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

- Study on Indole Derivatives : A comprehensive review indicated that indoles exhibit a range of biological activities including anticancer and antiviral effects. The study emphasized the importance of structural modifications in enhancing biological activity .

- Preclinical Trials : In vivo studies on other indole derivatives showed promising results in tumor models, indicating that similar compounds may yield beneficial outcomes in clinical settings .

Data Table: Biological Activities of Indole Derivatives

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide?

The compound is typically synthesized via coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or DPPA (diphenylphosphoryl azide). For example, indole-2-carboxylic acid derivatives are coupled with isopentylamine and 4-chlorobenzamide intermediates under basic conditions (e.g., 2,6-lutidine) in dry dichloromethane (DCM). Purification often involves Combiflash chromatography or recrystallization .

Q. How is structural confirmation performed for this compound?

Structural elucidation relies on H NMR, C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include the indole NH proton (δ ~12 ppm), isopentyl chain methyl groups (δ ~0.9–1.6 ppm), and aromatic protons from the 4-chlorobenzamido moiety (δ ~7.2–7.8 ppm). HRMS confirms the molecular ion peak (e.g., [M+H]) with <5 ppm error .

Q. What analytical techniques are used to assess purity?

Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v/v) monitors reaction progress. Melting point analysis (e.g., digital melting point apparatus) and elemental analysis (C, H, N within 0.5% of theoretical values) validate purity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Factorial design experiments (e.g., varying temperature, reagent stoichiometry, or solvent polarity) identify critical parameters. For instance, cooling to 0–5°C during TBTU addition minimizes side reactions. Continuous flow reactors and automated synthesis techniques improve scalability and reproducibility .

Q. What computational methods aid in predicting the compound’s reactivity or binding affinity?

Quantum chemical calculations (e.g., DFT) model reaction pathways, while molecular docking studies predict interactions with biological targets like cannabinoid receptors (CB1) or Bcl-2/Mcl-1 proteins. These methods guide the design of derivatives with enhanced activity .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal that substituents on the indole core (e.g., chloro, methoxy) and the isopentyl chain length modulate anticancer and receptor-binding activities. For example, chloro groups enhance hydrophobic interactions, while bulkier chains reduce solubility but improve membrane permeability .

Q. How should contradictory biological assay results be addressed?

Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies) and statistical analysis (e.g., ANOVA). Cross-reference with published analogs (e.g., indole-2-carboxamides in ) to identify trends .

Q. What strategies resolve discrepancies in spectroscopic data?

Conflicting NMR signals (e.g., overlapping peaks) are resolved via 2D techniques (COSY, HSQC) or deuterated solvent swaps (DMSO-d vs. CDCl). HRMS fragmentation patterns and isotopic distribution analysis further confirm molecular integrity .

Q. Are there alternative synthetic routes to avoid hazardous reagents?

Green chemistry approaches replace TBTU with EDCI/HOBt or use mechanochemical synthesis (ball milling). Microwave-assisted reactions reduce reaction times and improve yields for intermediates like 5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxylic acid .

Q. How is crystallographic data utilized in structural analysis?

Single-crystal X-ray diffraction provides absolute stereochemistry and packing interactions. For example, hydrogen bonding between the carboxamide NH and carbonyl oxygen stabilizes the crystal lattice, which correlates with solubility profiles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.